4-(1-Hydroxyethyl)-gamma-butanolactone

Synthetic intermediate chiral building block functional group orthogonality

Sourcing enantiopure gamma-lactones with both a hydrogen-bond donor and a reactive lactone ester is a persistent bottleneck in medicinal chemistry. 4-(1-Hydroxyethyl)-gamma-butanolactone solves this with a bifunctional scaffold that enables sequential derivatization without protecting groups. For procurement managers: single batch QC with ≥98% HPLC purity, ambient shipping, and immediate availability for medicinal chemistry and metabolomics programs.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
Cat. No. B1254778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Hydroxyethyl)-gamma-butanolactone
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCC(C1CC(=O)OC1)O
InChIInChI=1S/C6H10O3/c1-4(7)5-2-6(8)9-3-5/h4-5,7H,2-3H2,1H3
InChIKeySDQNMZALKPBELF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing Guide: 4-(1-Hydroxyethyl)-gamma-butanolactone


4-(1-Hydroxyethyl)-gamma-butanolactone (IUPAC: 4-(1-hydroxyethyl)oxolan-2-one; CAS 36679-79-5), molecular formula C6H10O3 and molecular weight 130.14 g/mol, is a substituted gamma-butyrolactone characterized by a 1-hydroxyethyl substituent at the ring 4-position [1]. The compound possesses two stereogenic centers—one on the lactone ring (C3/C4) and one on the hydroxyethyl side chain—yielding four possible stereoisomers (two diastereomeric pairs: syn and anti) [2]. It belongs to the gamma-butyrolactone class and is annotated in ChEBI (CHEBI:87296) as a metabolite, specifically a secondary metabolite with potential signaling or defense functions [1]. Structurally, it is a hybrid of gamma-butyrolactone (GBL) and gamma-hydroxyvaleric acid (GHV), positioning it as a candidate ligand for GHB receptors and a versatile chiral building block for synthetic organic chemistry [2].

Workflow
Chiral synthetic building block with two stereocenters
Metabolite Class
Secondary metabolite (ChEBI:87296); reported GHB receptor ligand candidate
Reactivity
Dual orthogonal handles: secondary alcohol + gamma-lactone ester
Stereochemistry
4 stereoisomers accessible via biocatalytic reduction (ee up to 100%)

Why GBL Cannot Substitute for 4-(1-Hydroxyethyl)-gamma-butanolactone


Simple substitution of gamma-butyrolactone (GBL) or other gamma-lactone analogs for 4-(1-hydroxyethyl)-gamma-butanolactone is precluded by three fundamental structural determinants: (i) the hydroxyethyl substituent at the 4-position introduces a hydrogen-bond donor site (HBD count = 1) and increases topological polar surface area (TPSA = 46.50 Ų [1]) relative to unsubstituted GBL, altering solubility, lipophilicity (XlogP = -0.20 [1] vs. GBL logP = -0.76 [2]), and membrane permeability; (ii) the presence of two stereogenic centers creates four stereoisomers with distinct three-dimensional architectures, critically affecting receptor recognition—a property absent in achiral GBL (C4H6O2) [3]; and (iii) the alpha- vs. gamma-substitution regiochemistry dictates whether the molecule acts as an anticonvulsant or epileptogenic agent, as established by Klunk et al. for alpha- and gamma-substituted GBL derivatives [4]. These differences are described quantitatively in the evidence items below.

Stereochemistry
GBL is achiral; target has 4 stereoisomers
GBL (C4H6O2) lacks stereocenters and cannot reproduce stereospecific receptor recognition required for chiral ligand studies.
Physicochemical
Hydrogen-bond donor absent in GBL
Target has HBD=1 and TPSA≈46.5 Ų, altering solubility and permeability; GBL has no HBD and TPSA≈26.3 Ų, which may shift formulation and ADME outcomes.
CNS Profile
Substitution position governs CNS endpoint direction
Gamma-substituted GBLs reported anticonvulsant in rodent models, while beta-substituted analogs induced convulsions. Direct substitution of GBL may alter experimental CNS response.

Quantitative Evidence: 4-(1-Hydroxyethyl)-gamma-butanolactone


Dual Reactive Functionalities vs. GBL

4-(1-Hydroxyethyl)-gamma-butanolactone possesses two reactive functionalities—a secondary alcohol and a gamma-lactone ester—while unsubstituted gamma-butyrolactone (GBL) contains only the lactone ester [1]. The alcohol group (hydrogen-bond donor count = 1) enables orthogonal derivatization (e.g., esterification, oxidation to ketone, etherification) without ring-opening the lactone. GBL lacks this orthogonal handle entirely [1].

Dual Reactive Handles
Class-level inference
2 reactive groups: secondary alcohol + gamma-lactone ester vs. GBL (1 group, lactone only). +1 orthogonal handle.
Supports divergent synthesis strategies; GBL cannot provide orthogonal derivatization.
Structural analysis from SMILES; experimental validation of orthogonal reactivity recommended.
Synthetic intermediate chiral building block functional group orthogonality

Stereochemical Diversity vs. Achiral GBL

Chemical reduction of α-acetyl-γ-butyrolactone yields a racemic mixture of four stereoisomers. In contrast, biocatalytic reduction using Rhodotorula marina AM77 in YPG medium with 5% glycerol achieves complete substrate conversion within 2 hours, yielding enantiomerically pure (3R,1′S)-α'-1'-hydroxyethyl-γ-butyrolactone as a single stereoisomer [1]. Using Yarrowia lipolytica P26A in YPG medium, the optically pure (3R,1'R)-enantiomer is obtained after one day [2]. For the (3S,1'S)-enantiomer, resting cells of Candida viswanathi AM120 in 10% deep eutectic solvent (DES) produce de = 85% and ee = 76% [2]. Unsubstituted GBL is achiral and offers no stereochemical control .

Stereochemical Diversity
Head-to-head
4 stereoisomers accessible; (3R,1'S) enantiopure in 2 h (R. marina), (3R,1'R) 100% ee in 24 h (Y. lipolytica). GBL: 0 stereoisomers.
Enantiopure procurement controls biological outcome; impossible with achiral GBL.
Biocatalytic conditions: YPG medium, 25–30 °C, substrate 1 g/L; GC on chiral column.
Chiral synthesis biocatalysis enantiomeric excess

Physicochemical Profile vs. GBL

The presence of the hydroxyethyl group at the 4-position substantially alters physicochemical properties relative to gamma-butyrolactone. 4-(1-Hydroxyethyl)-gamma-butanolactone exhibits XlogP = -0.20 and TPSA = 46.50 Ų [1]. In comparison, unsubstituted GBL has a logP of -0.76 and lacks hydrogen-bond donor capacity [2]. The predicted Blood-Brain Barrier penetration probability for the target compound is 65.00% with a human intestinal absorption probability of 99.29% [1].

Physicochemical Profile
Cross-study comparable
XlogP -0.20, TPSA 46.50 Ų, HBD 1; GBL logP -0.76, TPSA ≈26.30 Ų. ΔlogP ≈ +0.56, ΔTPSA ≈ +20.20 Ų.
Increased lipophilicity and HBD capacity modulate membrane permeability; may support CNS penetration research.
ADMET predicted via admetSAR 2.0; experimental logP/TPSA confirmation advised.
ADME prediction drug-likeness Blood-Brain Barrier

CNS Pharmacological Activity: Gamma vs. Beta Substitution

Pharmacological evaluation of substituted gamma-butyrolactones by Klunk et al. demonstrated that alpha-alkyl-substituted GBLs and, to a lesser extent, gamma-substituted derivatives are anticonvulsant agents, while beta-alkyl-substituted GBLs (e.g., β-ethyl-β-methyl-GBL) are epileptogenic [1]. 4-(1-Hydroxyethyl)-gamma-butanolactone is a gamma-substituted GBL, and the literature explicitly states that gamma-substituted lactones differ in CNS activity from beta-substituted analogs [1]. Additionally, its structural hybridization of GBL and GHV motifs positions its isomers as potential GHB receptor ligands [2].

CNS Activity Classification
Class-level inference
Gamma-substituted GBLs reported anticonvulsant; beta-substituted (e.g., β-ethyl-β-methyl-GBL) convulsant in rodent models.
Substitution position determines CNS endpoint direction; target gamma-substitution aligns with anticonvulsant class. Model-specific review required.
Data from Klunk et al. 1982; extrapolation to target isomer requires validation in relevant CNS assays.
Anticonvulsant GHB receptor CNS pharmacology

CYP450 Inhibition and Drug-Likeness

4-(1-Hydroxyethyl)-gamma-butanolactone is classified as a secondary metabolite in the ChEBI ontology [1]. ADMET predictions via admetSAR 2.0 indicate low probability of cytochrome P450 inhibition across major isoforms: CYP3A4 inhibition probability = 1.69%, CYP2C9 inhibition = 6.09%, CYP2C19 inhibition = 9.33%, CYP2D6 inhibition = 3.24%, and CYP1A2 inhibition = 9.39% [2]. This contrasts with GBL, which is a prodrug to GHB and undergoes rapid enzymatic conversion in vivo [3]. The compound is predicted to be a non-substrate for P-glycoprotein (probability = 88.29%) [2].

CYP450 Inhibition
Cross-study comparable
CYP3A4 inhibition prob. 1.69%, CYP2D6 3.24%, CYP2C9 6.09%, CYP2C19 9.33%, CYP1A2 9.39% (admetSAR 2.0).
Low predicted CYP inhibition supports scaffold use in medicinal chemistry research; GBL rapid metabolic conversion not comparable.
Computational prediction; in vitro CYP panel recommended for lead optimization.
Drug metabolism CYP450 inhibition metabolite

Biocatalytic Efficiency vs. Chemical Synthesis

The chemical synthesis of 4-(1-hydroxyethyl)-gamma-butanolactone via reduction of α-acetyl-γ-butyrolactone with NaBH4 or similar reducing agents typically produces a racemic mixture of all four stereoisomers requiring chiral resolution [1]. In contrast, biocatalytic reduction using Rhodotorula marina AM77 in YPG medium supplemented with 5% glycerol achieves complete substrate conversion in only 2 hours, directly yielding enantiomerically pure (3R,1′S)-isomer without chiral chromatography [1]. Using R. rubra C9, complete conversion occurs in 3 hours in YPG medium [1]. The microbial reduction approach utilizing Aspergillus niger, Geotrichum candidum, and Kluyveromyces marxianus also achieves good to excellent conversions with high diastereoisomeric and enantiomeric excesses [2].

Biocatalytic Efficiency
Head-to-head
R. marina AM77: full conversion in 2 h, enantiomerically pure (3R,1'S). Chemical NaBH4 reduction: racemic mix, chiral resolution >24 h.
Biocatalysis may reduce cycle time and cost for single-isomer procurement; process development context.
Substrate 1 g/L; YPG + 5% glycerol, 30 °C; GC analysis. Scale-up parameters to be validated.
Green chemistry biocatalysis process efficiency

4-(1-Hydroxyethyl)-gamma-butanolactone Applications


Chiral Building Block for CNS Ligands

The ability to obtain enantiomerically pure (3R,1′S)- or (3R,1′R)-4-(1-hydroxyethyl)-gamma-butanolactone via biocatalytic reduction in 2–24 hours [1][2] enables the synthesis of stereochemically defined GHB receptor ligands. The two orthogonal reactive handles (alcohol and lactone ester) allow sequential derivatization without protecting group manipulation. This is directly relevant to medicinal chemistry programs exploring the structure-activity relationships of gamma-butyrolactone-based CNS agents, where the gamma-substitution pattern is associated with anticonvulsant rather than epileptogenic pharmacological profiles [3].

Metabolite Reference Standard for Microbial Studies

Classified as a secondary metabolite (ChEBI:87296) [4], 4-(1-hydroxyethyl)-gamma-butanolactone serves as an analytical reference standard for metabolomics studies involving gamma-lactone-producing microorganisms. Its predicted ADMET profile—99.29% human intestinal absorption probability and 65.00% BBB penetration probability [5]—supports its utility as a probe molecule in in vitro permeability and distribution assays where a gamma-lactone core with moderate CNS penetration is desired.

Biocatalytic Reduction Platform Substrate

The reduction of α-acetyl-γ-butyrolactone to 4-(1-hydroxyethyl)-gamma-butanolactone serves as an established model reaction for benchmarking whole-cell biocatalyst performance. The Rhodotorula marina AM77 system achieves complete conversion in 2 hours with absolute stereocontrol [1], providing a validated positive control for screening new microbial strains or optimizing deep eutectic solvent (DES)-based biotransformation conditions. The low predicted CYP inhibition profile [5] supports safe handling in laboratory-scale process development.

Divergent Library Synthesis Platform

The presence of both a secondary alcohol and a lactone ester in the same C6 scaffold—a feature absent in unsubstituted GBL [5]—enables divergent derivatization: the alcohol can be oxidized, esterified, or converted to a leaving group while retaining the intact lactone, or the lactone can be ring-opened to a gamma-hydroxy acid while preserving the side-chain alcohol. This dual reactivity supports combinatorial library construction where two diversity points are sequentially modified without cross-reactivity, increasing scaffold utility over mono-functional gamma-lactones [6].

Application
Selection Property
Validation Focus
Stereoselective synthesis of GHB receptor ligand analogs
Enantiomerically pure single isomer; orthogonal reactive handles
Stereochemical outcome and CNS receptor binding assays
Metabolite reference for microbial metabolomics
Secondary metabolite classification (ChEBI); predicted moderate CNS penetration
LC-MS/MS method validation and in vitro permeability assays
Biocatalysis benchmarking platform
Rapid whole-cell conversion with absolute stereocontrol
Process efficiency and enantiomeric excess measurement
Divergent library synthesis scaffold
Dual functional handles without cross-reactivity
Sequential derivatization efficiency and scaffold diversity
Quote Request

Request a Quote for 4-(1-Hydroxyethyl)-gamma-butanolactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.